molecular formula C23H16N2O3S B5008863 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5008863
M. Wt: 400.5 g/mol
InChI Key: QSBCKHAEDFKGSG-UHFFFAOYSA-N
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Description

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Studied for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its pharmacological effects. Additionally, the compound may modulate various signaling pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistamine and antiemetic effects.

    Thioridazine: Used in the treatment of schizophrenia.

Uniqueness

What sets 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart is its unique isoindole structure, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBCKHAEDFKGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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